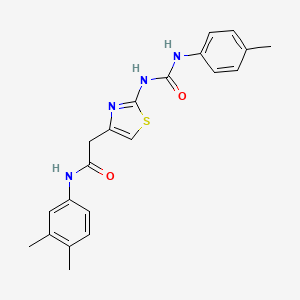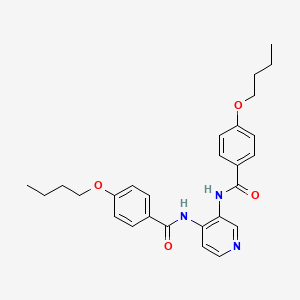
1-cycloheptyl-3-(1H-indol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They are found in many important synthetic drug molecules and have shown clinical and biological applications .
Synthesis Analysis
Indole derivatives can be synthesized using various methods. For instance, a series of 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-ones were synthesized by Michael addition of indole with α,β-unsaturated ketones in the presence of indium (III) sulphate .
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex, depending on the specific derivative. For example, the molecular formula of 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea is C17H17N3O .
Chemical Reactions Analysis
Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely. For example, 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea is a solid at room temperature, soluble in DMSO, and has a molecular weight of 279.34 .
Applications De Recherche Scientifique
Ag-Catalyzed Intramolecular Sequential Vicinal Diamination of Alkynes with Isocyanates
- Findings : This study outlines a method for synthesizing indole-cyclic urea fused derivatives, which includes 1-cycloheptyl-3-(1H-indol-3-yl)urea. The process involves a double cyclization from aminophenyl propargyl alcohols using isocyanate as a urea precursor and an Ag(I) catalyst as an alkyne activating agent (Rajesh et al., 2017).
NHC-stabilized gold(I) complexes in Heterocyclization of 1-(o-ethynylaryl)ureas
- Findings : The study explores the use of NHC-stabilized gold(I) complexes as catalysts in the cyclization of 1-(o-ethynylaryl)ureas to produce indoles and other derivatives. This process highlights the significance of this compound in the formation of these compounds (Gimeno et al., 2010).
Cyclohepta[b]indoles in Natural Products and Drug Design
- Findings : The paper discusses the biological activities of compounds exhibiting the cyclohepta[b]indole structure, which includes this compound. This structure motif is prevalent in natural products and pharmaceuticals, showing a range of biological activities like inhibition of certain proteins and enzymes, anti-HIV activities, and more (Stempel & Gaich, 2016).
Fischer Indolization using Deep Eutectic Solvents
- Findings : This research presents a method to prepare complex unnatural indole derivatives, including variants of this compound, using deep eutectic mixtures. It shows the potential for creating unique indole derivatives that might not be achievable through conventional methods (Kotha & Chakkapalli, 2017).
Mécanisme D'action
Target of Action
1-Cycloheptyl-3-(1H-indol-3-yl)urea is a compound that contains an indole nucleus . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.
Mode of Action
Indole derivatives, in general, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including this compound, may interact with their targets in ways that modulate these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Given the various biological activities associated with indole derivatives , it is likely that this compound may exert a range of effects at the molecular and cellular levels.
Safety and Hazards
Safety and hazards associated with indole derivatives can vary depending on the specific derivative. For example, 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea has hazard statements H302-H315-H319-H335, indicating potential hazards if swallowed, in contact with skin, if inhaled, or if it causes eye irritation .
Orientations Futures
Analyse Biochimique
Biochemical Properties
The indole nucleus in 1-cycloheptyl-3-(1H-indol-3-yl)urea has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This makes it a valuable compound for developing new useful derivatives. Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
1-cycloheptyl-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c20-16(18-12-7-3-1-2-4-8-12)19-15-11-17-14-10-6-5-9-13(14)15/h5-6,9-12,17H,1-4,7-8H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHJMBCURLGKGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
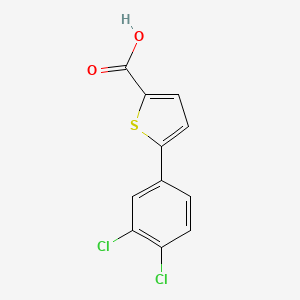

![6-[[4-(3-methoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2957004.png)
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/no-structure.png)

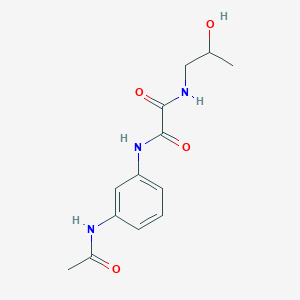
![2-[(4R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid](/img/structure/B2957008.png)
![1-butyl-4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2957009.png)
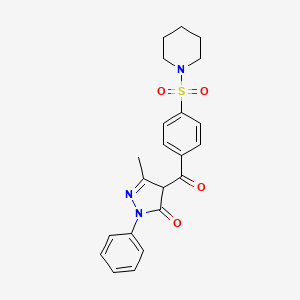
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2957018.png)
![N-cyclopentyl-4-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2957019.png)

